ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate
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Overview
Description
“Ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate” is a complex organic compound . It is related to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate with 1,3-dibromopropane in the presence of potassium carbonate . The reaction is carried out in acetonitrile and refluxed for 16 hours .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a bicyclic system with a pyrazole ring fused to an oxazine ring .Scientific Research Applications
- Necroptosis is a regulated form of cell death associated with inflammatory diseases, neurodegenerative conditions, and cancer. Researchers have explored 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as potent necroptosis inhibitors . Notably, compound 26 demonstrated anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibited receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies revealed that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead for future inhibitor development.
- Imidazole-containing compounds, including derivatives of ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate, have been synthesized and evaluated for antioxidant potential. These compounds showed good scavenging activity, comparable to ascorbic acid (positive control), indicating their potential use in oxidative stress-related conditions .
- Indole derivatives derived from this compound have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzothiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising effects along with low ulcerogenic indices .
- Cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate led to the synthesis of 5,5-dimethyl-6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine. Further reactions yielded 3,5,5-trimethyl-9,10-dimethoxy-6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine, which may have potential applications .
Necroptosis Inhibition
Antioxidant Properties
Anti-Inflammatory and Analgesic Effects
Triazoloazepine Derivatives
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the potential effects of this compound .
properties
IUPAC Name |
ethyl 2-[2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-21-12(19)6-9-8-23-14(15-9)16-13(20)10-7-11-18(17-10)4-3-5-22-11/h7-8H,2-6H2,1H3,(H,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPXECAFBKSLSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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